molecular formula C22H30N2OS B11121772 N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-cyclohexylpropanamide

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-cyclohexylpropanamide

Cat. No.: B11121772
M. Wt: 370.6 g/mol
InChI Key: OEASDGDBBHXQOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-cyclohexylpropanamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including chemistry, biology, and medicine. This compound features a thiazole ring, a tert-butylphenyl group, and a cyclohexylpropanamide moiety, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-cyclohexylpropanamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as 2-aminothiophenol and α-haloketones, under acidic or basic conditions.

    Introduction of the tert-Butylphenyl Group: The tert-butylphenyl group can be introduced via Friedel-Crafts alkylation, where tert-butylbenzene is reacted with a suitable electrophile in the presence of a Lewis acid catalyst.

    Attachment of the Cyclohexylpropanamide Moiety: The final step involves the coupling of the thiazole derivative with cyclohexylpropanamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent and scalable production.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-cyclohexylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.

Major Products Formed

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nature of the substituent.

Scientific Research Applications

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-cyclohexylpropanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-cyclohexylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-cyclohexylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its thiazole ring and cyclohexylpropanamide moiety differentiate it from other similar compounds, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H30N2OS

Molecular Weight

370.6 g/mol

IUPAC Name

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-cyclohexylpropanamide

InChI

InChI=1S/C22H30N2OS/c1-22(2,3)18-12-10-17(11-13-18)19-15-26-21(23-19)24-20(25)14-9-16-7-5-4-6-8-16/h10-13,15-16H,4-9,14H2,1-3H3,(H,23,24,25)

InChI Key

OEASDGDBBHXQOE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCC3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.